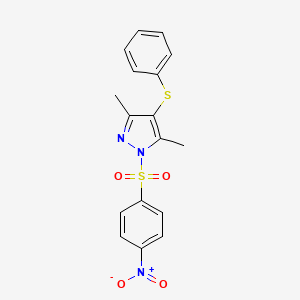
3,5-dimethyl-1-((4-nitrophenyl)sulfonyl)-4-(phenylthio)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-1-((4-nitrophenyl)sulfonyl)-4-(phenylthio)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 3,5-dimethyl-1-((4-nitrophenyl)sulfonyl)-4-(phenylthio)-1H-pyrazole involves the inhibition of various enzymes and proteins involved in cellular processes. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-dimethyl-1-((4-nitrophenyl)sulfonyl)-4-(phenylthio)-1H-pyrazole have been extensively studied. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It also exhibits antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,5-dimethyl-1-((4-nitrophenyl)sulfonyl)-4-(phenylthio)-1H-pyrazole in lab experiments is its high potency and specificity. It has been found to exhibit strong activity against various cancer cell lines and microbial pathogens. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and safety precautions.
Zukünftige Richtungen
There are several future directions for the study of 3,5-dimethyl-1-((4-nitrophenyl)sulfonyl)-4-(phenylthio)-1H-pyrazole. One potential direction is the development of new anticancer and antimicrobial agents based on the structure of this compound. Another direction is the investigation of its potential use as a fluorescent probe for the detection of metal ions in biological samples. Further studies are also needed to determine its safety and potential side effects in vivo.
Conclusion
In conclusion, 3,5-dimethyl-1-((4-nitrophenyl)sulfonyl)-4-(phenylthio)-1H-pyrazole is a chemical compound that has shown promising results in scientific research. Its unique properties make it a potential candidate for the development of new anticancer and antimicrobial agents. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 3,5-dimethyl-1-((4-nitrophenyl)sulfonyl)-4-(phenylthio)-1H-pyrazole involves the reaction of 4-nitrobenzenesulfonyl chloride with 3,5-dimethyl-1-phenyl-1H-pyrazole-4-thiol in the presence of a base such as triethylamine. The resulting compound is a yellow solid that is soluble in common organic solvents.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-1-((4-nitrophenyl)sulfonyl)-4-(phenylthio)-1H-pyrazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, antitumor, and antimicrobial properties. It has also been used as a fluorescent probe for the detection of metal ions in biological samples.
Eigenschaften
IUPAC Name |
3,5-dimethyl-1-(4-nitrophenyl)sulfonyl-4-phenylsulfanylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c1-12-17(25-15-6-4-3-5-7-15)13(2)19(18-12)26(23,24)16-10-8-14(9-11-16)20(21)22/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGIQOFCEZDGQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-1-((4-nitrophenyl)sulfonyl)-4-(phenylthio)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

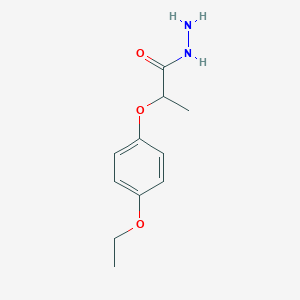
![N-{2-[6-(ethylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2759250.png)
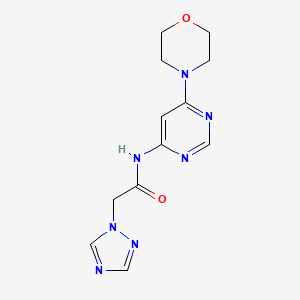

![3-[3-(Phenylmethoxycarbonylamino)propylsulfanyl]propanoic acid](/img/structure/B2759256.png)
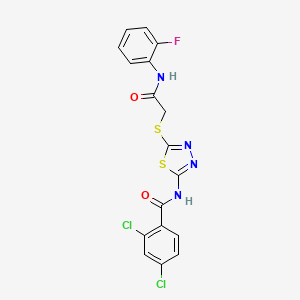
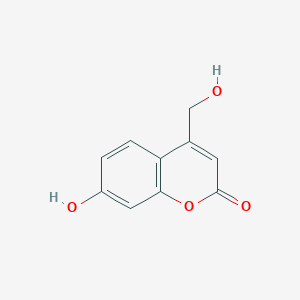
![2-Methoxyethyl 5-[(hydrazinecarbonyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2759261.png)
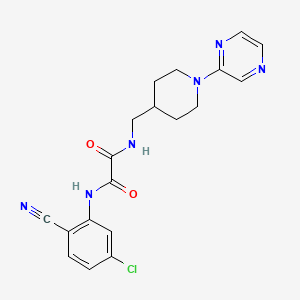

![Methyl 1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2759268.png)
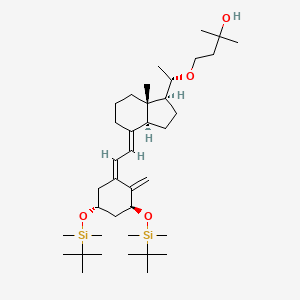
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2759271.png)
